Carbidopa Carbidopa Carbidopa is the hydrate of 3-(3,4-dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug, a dopaminergic agent and an antidyskinesia agent. It is a member of hydrazines, a hydrate, a monocarboxylic acid and a member of catechols. It contains a carbidopa (anhydrous).
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, carbidopa is always administered concomitantly with [levodopa]. An individual formulation containing solely carbidopa was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only carbidopa was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of carbidopa/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992.
Carbidopa is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of carbidopa is as a DOPA Decarboxylase Inhibitor.
Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Brand Name: Vulcanchem
CAS No.: 28860-95-9
VCID: VC20753274
InChI: InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
SMILES: CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol

Carbidopa

CAS No.: 28860-95-9

Cat. No.: VC20753274

Molecular Formula: C10H16N2O5

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Carbidopa - 28860-95-9

CAS No. 28860-95-9
Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
IUPAC Name (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate
Standard InChI InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
Standard InChI Key QTAOMKOIBXZKND-PPHPATTJSA-N
Isomeric SMILES C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Canonical SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Appearance Solid powder
Boiling Point Decomposes
Melting Point 203-208 °C

Chemical Identity and Properties

Carbidopa, chemically denominated as N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate, is a hydrazine derivative with the molecular formula C10H14N2O4 (anhydrous) or C10H16N2O5 (monohydrate) . The compound appears as a white or yellowish-white powder that is almost odorless . As a structural analog of levodopa, carbidopa contains critical functional groups that enable its inhibitory action on aromatic amino acid decarboxylase without crossing the blood-brain barrier.

Chemical Structure and Identification

Carbidopa has several synonyms in scientific literature, including (S)-(−)-carbidopa, L-α-methyldopahydrazine, and (αS)-α-hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic acid . The compound has distinct chemical identifiers that facilitate its recognition in databases and regulatory frameworks:

ParameterValue
CAS Number (Monohydrate)38821-49-7
CAS Number (Anhydrous)28860-95-9
Molecular Weight (Average)226.2292 (Anhydrous)
Molecular Weight (Monohydrate)244.25
UNIIKR87B45RGH
InChI KeyTZFNLOMSOLWIDK-JTQLQIEISA-N
IUPAC Name(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Physical and Chemical Properties

Carbidopa demonstrates specific solubility characteristics that influence its pharmaceutical formulation and bioavailability:

PropertyDescription
SolubilitySlightly soluble in water, very slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride
Storage RequirementsKeep in dark place, inert atmosphere, room temperature
FormSolid
ColorWhite to Off-White

Pharmacological Mechanism

Carbidopa's primary pharmacological action revolves around its ability to inhibit aromatic amino acid decarboxylase (AADC), also known as dopa decarboxylase (DDC), in peripheral tissues without affecting central nervous system function.

Mechanism of Action

Carbidopa functions as a selective inhibitor of peripheral dopa decarboxylase, preventing the conversion of levodopa to dopamine outside the brain . This inhibition is critically important because:

  • It increases the amount of levodopa available to cross the blood-brain barrier

  • It decreases peripheral dopamine formation that contributes to adverse effects

  • It reduces the required levodopa dose by approximately 75%

Unlike levodopa, carbidopa cannot cross the blood-brain barrier due to its chemical properties, which ensures that its inhibitory action is limited to extracerebral tissues . This selective peripheral action preserves the decarboxylation of levodopa to dopamine within the central nervous system, where dopamine exerts its therapeutic effect.

Biochemical Target

Carbidopa's primary molecular target is:

TargetActionOrganism
Aromatic-L-amino-acid decarboxylaseInhibitorHumans

This enzyme inhibition is fundamental to carbidopa's therapeutic efficacy when co-administered with levodopa.

Pharmacokinetics and Bioavailability

Carbidopa exhibits distinct pharmacokinetic properties that optimize its clinical utility when administered with levodopa.

Absorption and Distribution

When carbidopa is administered orally in combination with levodopa, approximately 40-70% of the administered dose is absorbed . Carbidopa demonstrates a bioavailability of approximately 58% with a maximum concentration of 0.085 mcg/ml achieved after 143 minutes and an area under the curve (AUC) of 19.28 mcg.min/ml .

The volume of distribution reported for the combination therapy of carbidopa/levodopa is 3.6 L/kg . Importantly, carbidopa is widely distributed in tissues throughout the body except for the brain, consistent with its inability to cross the blood-brain barrier. One hour after administration, carbidopa is predominantly found in the kidneys, lungs, small intestine, and liver .

Effect on Levodopa Pharmacokinetics

Carbidopa significantly alters the pharmacokinetic profile of levodopa:

ParameterLevodopa AloneLevodopa with Carbidopa
Plasma Half-life~50 minutes~1.5 hours
BioavailabilityLowerHigher
Metabolism to DopamineExtensive peripheral conversionReduced peripheral conversion
Urinary ExcretionLower levodopa, higher dopamineHigher levodopa, lower dopamine

The coadministration of carbidopa with levodopa increases the plasma level of levodopa while decreasing clearance . This pharmacokinetic enhancement allows for a reduced levodopa dosage while maintaining or improving therapeutic efficacy.

Clinical Applications

Carbidopa is primarily utilized in the management of movement disorders, particularly Parkinson's disease, where it is invariably combined with levodopa.

Therapeutic Indications

The principal indication for carbidopa is:

  • Symptomatic treatment of idiopathic Parkinson's disease when administered with levodopa

  • Management of parkinsonian symptoms associated with other conditions

Carbidopa itself has no direct antiparkinsonian effect but serves to enhance levodopa's therapeutic efficacy by reducing peripheral side effects and increasing central bioavailability.

Formulations and Combinations

Carbidopa is available in various formulations and combinations:

Brand NamesFormulation TypeNotes
LodosynCarbidopa aloneUsed to supplement levodopa/carbidopa when additional carbidopa is required
SinemetImmediate-release carbidopa/levodopaStandard oral formulation
RytaryExtended-release carbidopa/levodopaProvides longer duration of effect
Duopa/DuodopaLevodopa-carbidopa intestinal gelFor advanced Parkinson's disease
StalevoCarbidopa/levodopa/entacaponeTriple combination including COMT inhibitor

Dosage Considerations

The dosage of carbidopa varies depending on the clinical situation and formulation, but it generally follows the principle of providing sufficient decarboxylase inhibition while minimizing side effects. In the levodopa-carbidopa intestinal gel (LCIG) formulation, the mean dose administered to patients with advanced Parkinson's disease increased from 75.52 ± 94.24 mL at hospital discharge to 84.45 ± 70.73 mL at the final visit in a six-month study, corresponding to 1510.33 ± 1,884.73 mg and 1689.00 ± 1,414.62 mg of levodopa, respectively .

Clinical Evidence and Research Findings

Extensive clinical research has established the efficacy and safety profile of carbidopa when used in combination with levodopa.

Comparative Studies

A major comparative study examined the effects of immediate-release (IR) and controlled-release (CR) carbidopa/levodopa in levodopa-naive Parkinson's disease patients over a five-year period across 36 international centers with 618 participants . Key findings included:

ParameterIR Carbidopa/LevodopaCR Carbidopa/LevodopaSignificance
Mean Dose After 5 Years426 mg/day736 mg/day (510 mg/day bioavailable)Higher dose needed for CR
Motor Fluctuations/Dyskinesia20.6%21.8%No significant difference
Changes in Motor Response16%16%No significant difference

This extensive study demonstrated that contrary to the hypothesis that long-acting preparations would be associated with fewer long-term complications, both formulations showed similar rates of motor complications after five years of treatment .

Quality of Life Improvements

Research investigating levodopa-carbidopa intestinal gel (LCIG) demonstrated significant improvements in patient quality of life (QoL) . In a prospective, six-month multicenter postmarketing observational study with 59 patients with advanced Parkinson's disease:

These findings underscore the clinical value of carbidopa in enabling effective levodopa therapy with reduced motor complications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator